![molecular formula C19H23N3O B12594437 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- CAS No. 646056-61-3](/img/structure/B12594437.png)
2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diazaspiro[44]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- is a complex organic compound known for its unique spirocyclic structure This compound is characterized by a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyridine derivative, followed by the introduction of phenoxy and methyl groups. The final step often involves the cyclization to form the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Diazaspiro[4.4]nonane-2-carboxylate
- 2-Methyl-2,7-diazaspiro[4.4]nonane
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
What sets 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the phenoxy and pyridinyl groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
646056-61-3 |
|---|---|
Molekularformel |
C19H23N3O |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
7-methyl-2-(5-phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C19H23N3O/c1-21-9-7-19(14-21)8-10-22(15-19)16-11-18(13-20-12-16)23-17-5-3-2-4-6-17/h2-6,11-13H,7-10,14-15H2,1H3 |
InChI-Schlüssel |
YFQVDQMEPNHDBA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(C1)CCN(C2)C3=CC(=CN=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


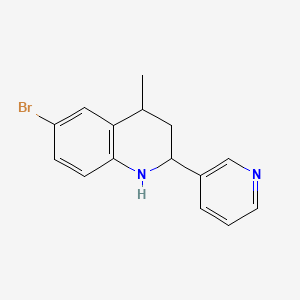
![[(2R)-Piperidin-2-yl]methyl butanoate](/img/structure/B12594365.png)

![(4S)-7-[3-(4-Fluoropiperidin-1-yl)propoxy]-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12594383.png)
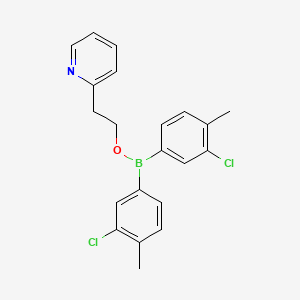
![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B12594400.png)
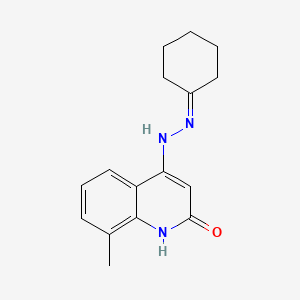
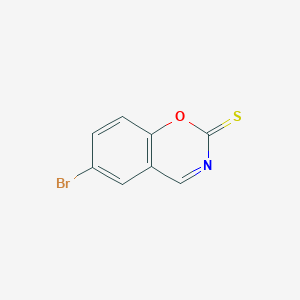

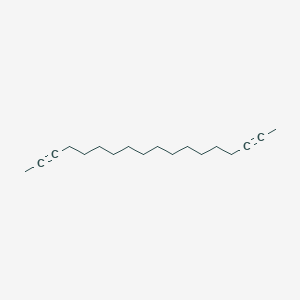
![(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol](/img/structure/B12594430.png)
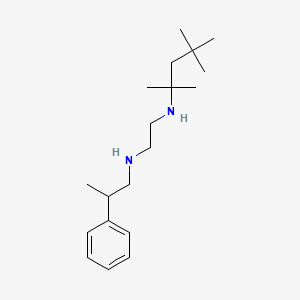
![6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12594435.png)
